molecular formula C11H21N3 B11737804 1-ethyl-3-methyl-N-pentyl-1H-pyrazol-5-amine

1-ethyl-3-methyl-N-pentyl-1H-pyrazol-5-amine

Cat. No.: B11737804
M. Wt: 195.30 g/mol
InChI Key: AWKKEPYUZWFBPS-UHFFFAOYSA-N
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Description

1-Ethyl-3-methyl-N-pentyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-3-methyl-N-pentyl-1H-pyrazol-5-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 1-ethyl-3-methyl-1H-pyrazol-5-amine with pentylamine in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-methyl-N-pentyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced amines.

    Substitution: Formation of substituted pyrazoles.

Scientific Research Applications

1-Ethyl-3-methyl-N-pentyl-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-3-methyl-N-pentyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.

Comparison with Similar Compounds

  • 1-Ethyl-5-methyl-1H-pyrazol-3-amine
  • 1-Ethyl-4-methyl-1H-pyrazol-5-amine
  • 3-Methyl-1H-pyrazol-5-amine

Uniqueness: 1-Ethyl-3-methyl-N-pentyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

2-ethyl-5-methyl-N-pentylpyrazol-3-amine

InChI

InChI=1S/C11H21N3/c1-4-6-7-8-12-11-9-10(3)13-14(11)5-2/h9,12H,4-8H2,1-3H3

InChI Key

AWKKEPYUZWFBPS-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=CC(=NN1CC)C

Origin of Product

United States

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